2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)-
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Overview
Description
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- is an organic compound with the molecular formula C14H27N. It is a tertiary amine with a unique structure that includes two double bonds and several methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- typically involves the reaction of diethylamine with isoprene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Diethylamine (CAS#109-89-7) and isoprene (CAS#78-79-5).
Reaction Conditions: The reaction is conducted at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to scale up the process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2Z)-: This is a stereoisomer of the (2E)- compound, differing in the configuration of the double bond.
2,6-Octadien-1-ol, 3,7-dimethyl-, (E)-:
Uniqueness
The uniqueness of 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- lies in its specific structure and the presence of both diethyl and dimethyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
40267-53-6 |
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Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
(2E)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3/b14-11+ |
InChI Key |
XDEJHXKVKISANH-SDNWHVSQSA-N |
Isomeric SMILES |
CCN(CC)C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCN(CC)CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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